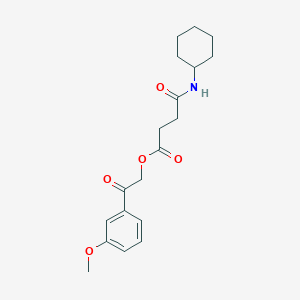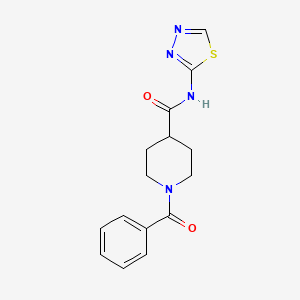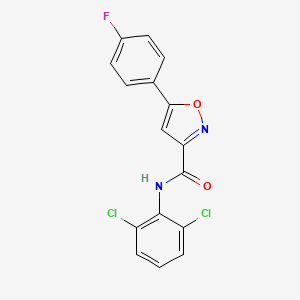
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as CX-5461, is a small molecule drug that has been developed as a potential anti-cancer agent. It was discovered through a screening process that targeted RNA polymerase I transcription, which is a process that is upregulated in many cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate inhibits RNA polymerase I transcription by binding to DNA and preventing the recruitment of the transcription initiation factor SL1. This leads to a decrease in ribosomal RNA synthesis and subsequently to a decrease in protein synthesis. 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to be selective for cancer cells that have upregulated RNA polymerase I transcription.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Advantages and Limitations for Lab Experiments
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has shown promising results in preclinical studies and is currently undergoing clinical trials. However, there are some limitations to its use in laboratory experiments. 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a small molecule drug that has a short half-life and is rapidly metabolized in vivo. This makes it difficult to maintain stable concentrations of the drug in cell culture or animal models. Additionally, 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to induce DNA damage, which can lead to off-target effects and potential toxicity.
Future Directions
There are several future directions for the development and use of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One potential direction is the combination of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate with other anti-cancer agents to increase its efficacy and reduce potential toxicity. Another direction is the development of more stable analogs of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate that have a longer half-life and are less prone to off-target effects. Additionally, 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate could be used in combination with other therapies, such as immunotherapy or targeted therapy, to improve outcomes for cancer patients.
Scientific Research Applications
2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to a decrease in ribosomal RNA synthesis and subsequently to a decrease in protein synthesis. This mechanism of action makes 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-16-9-5-6-14(12-16)17(21)13-25-19(23)11-10-18(22)20-15-7-3-2-4-8-15/h5-6,9,12,15H,2-4,7-8,10-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFARLNUMILDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4846328.png)
![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4846341.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)


![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4846364.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4846373.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4846390.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4846394.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)

![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)